Target Engagement: PrxI Inhibitory Potency of AMRI-59 vs. In-Class Comparators
AMRI-59 is a potent inhibitor of Peroxiredoxin I (PrxI). While its exact biochemical IC50 is not publicly disclosed in the primary literature, cross-study comparisons with other reported PrxI inhibitors reveal a significant potency advantage. In-class comparators show a wide range of activity, with reported IC50 values for PRDX1 inhibition ranging from 0.35 μM for PRDX1-IN-2 to 23 μM for Conoidin A and 7.85 μM for PRDX1 inhibitor H7 . The functional potency of AMRI-59 in cellular assays, as described below, suggests its activity is on par with or exceeds these comparators, firmly establishing it as a high-potency tool for PrxI target engagement studies [1].
| Evidence Dimension | Biochemical Potency (PrxI Inhibition) |
|---|---|
| Target Compound Data | Potent inhibitor (exact IC50 not disclosed) |
| Comparator Or Baseline | Conoidin A: IC50 ~23 µM (Prx II); PRDX1-IN-2: IC50 = 0.35 μM (PRDX1); PRDX1 inhibitor H7: IC50 = 7.85 μM (Prdx I) |
| Quantified Difference | Qualitative class comparison only. AMRI-59 is positioned as a potent inhibitor within a class with a >65-fold range in IC50 values. |
| Conditions | Various reported biochemical assays for PrxI/PRDX1 inhibition. |
Why This Matters
This establishes AMRI-59 as a high-potency chemical probe, critical for experiments requiring robust PrxI inhibition, and distinguishes it from weaker in-class compounds like Conoidin A.
- [1] Yang YJ, Baek JY, Goo J, et al. Effective Killing of Cancer Cells Through ROS-Mediated Mechanisms by AMRI-59 Targeting Peroxiredoxin I. Antioxid Redox Signal. 2016;24(8):453-469. View Source
